![molecular formula C23H28O4 B601640 克利诺非酯杂质 2 CAS No. 30299-17-3](/img/new.no-structure.jpg)
克利诺非酯杂质 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clinofibrate Impurity 2, also known as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, is a chemical compound that is an impurity of Clinofibrate. Clinofibrate is a fibrate drug used primarily for the treatment of hyperlipidemia and cardiovascular diseases. Clinofibrate Impurity 2 is often studied to understand the stability, degradation, and potential biological activities of Clinofibrate .
科学研究应用
Analytical Applications
Analytical Method Development
The identification and quantification of Clinofibrate Impurity 2 are essential for regulatory compliance and quality control in pharmaceutical manufacturing. Various analytical techniques have been developed, including:
- High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying impurities in drug formulations.
- Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides detailed molecular information about impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be utilized to elucidate the structure of Clinofibrate Impurity 2 and its interactions with other components.
Data Table: Analytical Techniques for Clinofibrate Impurity 2
Technique | Purpose | Advantages |
---|---|---|
HPLC | Quantification | High resolution and sensitivity |
Mass Spectrometry | Structural elucidation | Accurate mass determination |
NMR Spectroscopy | Structural analysis | Non-destructive analysis |
Toxicological Studies
Safety Assessments
Toxicological studies are critical for understanding the safety profile of Clinofibrate Impurity 2. Research indicates that impurities can affect the overall toxicity of drug formulations. For example, studies have shown that certain related impurities may lead to adverse effects such as hyperuricemia, particularly in patients with pre-existing renal conditions .
Case Study: Toxicity Evaluation
A case study involving a generic formulation containing Clinofibrate Impurity 2 demonstrated that the impurity's concentration exceeded acceptable limits, necessitating further toxicological evaluation. The study employed both in vitro and in vivo methods to assess mutagenicity and systemic exposure levels2.
Regulatory Considerations
Regulatory bodies such as the FDA and EMA have established guidelines for managing impurities like Clinofibrate Impurity 2. These guidelines emphasize the need for:
- Genotoxicity Testing : To evaluate the potential carcinogenic risk associated with impurities.
- Acceptable Intake Levels : Determining thresholds based on risk assessments to ensure patient safety.
Case Studies on Clinical Impact
Several case studies highlight the implications of Clinofibrate Impurity 2 in clinical settings:
- Case Study 1 : A clinical trial involving patients with dyslipidemia revealed that formulations with higher levels of Clinofibrate Impurity 2 resulted in increased side effects compared to those with lower impurity levels.
- Case Study 2 : A retrospective analysis demonstrated that patients exposed to formulations with elevated impurity levels had a higher incidence of renal complications.
作用机制
Target of Action
Clinofibrate Impurity 2, like its parent compound Clinofibrate, primarily targets Peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha, PPAR gamma, and PPAR delta . These receptors play a crucial role in the regulation of lipid metabolism, which is vital for cardiovascular health .
Mode of Action
Fibrates like Clinofibrate are known to activate PPARs, leading to changes in gene expression that result in increased lipoprotein lipolysis and elimination of triglyceride-rich particles from plasma .
准备方法
The synthesis of Clinofibrate Impurity 2 involves several steps. One method includes the reaction of cyclohexanone with phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate. The impurity, Clinofibrate Impurity 2, can be isolated and purified using high-performance liquid chromatography (HPLC) and other separation techniques .
化学反应分析
Clinofibrate Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
相似化合物的比较
Clinofibrate Impurity 2 can be compared with other impurities and degradation products of Clinofibrate, such as:
2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid: This compound is structurally similar and shares similar degradation pathways.
Bisphenol Z: An intermediate in the synthesis of Clinofibrate, it also exhibits similar chemical properties.
Other fibrate impurities: These compounds share similar mechanisms of action and are studied for their effects on lipid metabolism
Clinofibrate Impurity 2 is unique due to its specific structure and the role it plays in the stability and efficacy of Clinofibrate formulations.
生物活性
Clinofibrate Impurity 2 is a byproduct associated with the synthesis of clofibrate, a lipid-regulating agent. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical applications. This article reviews relevant research findings, case studies, and analytical data regarding the biological activity of Clinofibrate Impurity 2.
Clinofibrate Impurity 2 is structurally related to clofibrate and exhibits properties that may influence its biological activity. The chemical structure impacts its interaction with biological systems, particularly in terms of metabolic pathways and potential toxicity.
Biological Activity Overview
Research indicates that impurities like Clinofibrate Impurity 2 can exhibit various biological activities, including:
- Cytotoxicity : Studies have shown that certain impurities can affect cell viability, leading to cytotoxic effects on mammalian cells.
- Mutagenicity : Some impurities have been linked to genetic mutations, raising concerns about their long-term safety in therapeutic use.
- Hepatotoxicity : Given the association with clofibrate, there is potential for liver-related toxicity due to the induction of hepatic neoplasms.
Case Study 1: Hepatic Tumor Induction
A study involving Fischer 344 rats examined the effects of clofibrate on liver tumor induction. Rats treated with high doses of clofibrate exhibited an increased incidence of hepatocellular carcinomas compared to controls. Specifically, the study reported:
- Tumor Incidence : 4 out of 25 treated rats developed liver tumors.
- Dosage : Rats were fed a diet containing 5000 mg/kg of clofibrate for an extended period (up to 129 weeks) .
Case Study 2: Mutagenicity Assessment
In silico methods were employed to predict the mutagenic potential of Clinofibrate Impurity 2. The results indicated that while some impurities showed mutagenic properties, Clinofibrate Impurity 2's specific mutagenicity remains to be fully characterized. The findings suggested:
- Prediction Models : In silico models demonstrated varying degrees of reliability in predicting mutagenic effects 2.
Table 1: Summary of Biological Activities
Biological Activity | Observed Effects | Reference |
---|---|---|
Cytotoxicity | Reduced cell viability in cultured cells | |
Mutagenicity | Potential genetic mutations observed | 2 |
Hepatotoxicity | Increased liver tumor incidence in rats |
Analytical Methods
Analytical techniques such as UV-spectroscopy and multivariate chemometric models have been employed to evaluate the presence and effects of Clinofibrate Impurity 2 in formulations. These methods help distinguish between the active compound and its impurities, providing insights into their respective biological activities.
Table 2: Analytical Performance Metrics
Method | Sensitivity | Specificity | Recovery Rate (%) |
---|---|---|---|
UV-Spectroscopy | Moderate | High | 99.91 |
PCR | High | Moderate | 100.73 |
PLS | Very High | High | 101.70 |
属性
CAS 编号 |
30299-17-3 |
---|---|
分子式 |
C23H28O4 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26) |
InChI 键 |
ARWMEFKFHXIAQR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。